2-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
The compound “2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a piperazine ring, and a thiadiazole ring . These functional groups are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding precursors for each functional group . The pyrrolidine and pyrimidine rings could potentially be formed through cyclization reactions, while the piperazine and thiadiazole rings could be formed through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and piperazine rings would provide stereochemistry to the molecule, while the pyrimidine and thiadiazole rings would contribute to the planarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrrolidine ring could undergo substitution reactions, while the pyrimidine ring could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7S/c1-12-18-19-15(23-12)22-10-8-21(9-11-22)14-16-5-4-13(17-14)20-6-2-3-7-20/h4-5H,2-3,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTPRNKDTZZWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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